molecular formula C10H20N2O2 B058810 tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate CAS No. 1214727-57-7

tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate

Cat. No.: B058810
CAS No.: 1214727-57-7
M. Wt: 200.28 g/mol
InChI Key: ACDLXPYQWYTZLE-UHFFFAOYSA-N
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Description

Overview tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate is a high-purity chemical building block specifically designed for research and development applications in medicinal chemistry and organic synthesis. This compound features a primary amine group protected by a Boc (tert-butoxycarbonyl) group, making it a valuable intermediate for the controlled synthesis of more complex molecules. Key Features and Research Value The core value of this compound lies in its role as a protected amine synthon. The Boc group is a cornerstone in synthetic chemistry, as it effectively masks the reactivity of the amine group during other chemical transformations and can be readily removed under mild acidic conditions without affecting other sensitive functional groups . This allows researchers to incorporate the 3-(aminomethyl)cyclobutyl scaffold into target molecules with high precision. The cyclobutane ring introduces significant steric constraint and rigidity, which is highly desirable in drug discovery for pre-organizing a molecule into its biologically active conformation, potentially leading to improved potency and selectivity . Applications in Drug Discovery This chemical serves as a crucial intermediate in the synthesis of potential therapeutic agents. Its structure is particularly relevant in the design of protease inhibitors and other enzyme targets where a conformationally restricted amine is beneficial . The carbamate moiety itself is increasingly found in approved drugs and prodrugs, as it can improve metabolic stability and cell membrane permeability compared to a primary amide or amine . Researchers utilize this building block to develop novel compounds for various disease targets, leveraging its well-understood protection and deprotection chemistry to streamline synthetic routes. Handling and Storage For optimal stability, this product should be stored in a cool, dark place under an inert atmosphere. It is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11/h7-8H,4-6,11H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDLXPYQWYTZLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599998
Record name tert-Butyl [3-(aminomethyl)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130369-10-7
Record name tert-Butyl [3-(aminomethyl)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Boc Protection of Cyclobutylamine Precursors

The most straightforward route involves protecting a pre-existing amine on the cyclobutyl ring with di-tert-butyl dicarbonate (Boc anhydride). For example, 3-(aminomethyl)cyclobutylamine can react with Boc anhydride under mild basic conditions:

3-(Aminomethyl)cyclobutylamine+(Boc)2OBaseSolventtert-Butyl (3-(aminomethyl)cyclobutyl)carbamate\text{3-(Aminomethyl)cyclobutylamine} + (\text{Boc})_2\text{O} \xrightarrow[\text{Base}]{\text{Solvent}} \text{this compound}

Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF), dichloromethane (DCM), or ethyl acetate.

  • Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

  • Temperature : 0–25°C.

  • Yield : Typically >90% for analogous Boc protections.

This method is favored for its simplicity and high efficiency, as evidenced by its application in the synthesis of structurally related intermediates for anticonvulsant drugs like lacosamide.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Direct Boc ProtectionSimple, high-yielding, minimal side reactionsRequires pre-synthesized cyclobutylamine precursor>90%
Mixed Anhydride PathwayApplicable to complex substratesMulti-step, sensitive to moisture85–93%
Phase-Transfer AlkylationEfficient for alkoxy group introductionRequires toxic alkylating agents (e.g., methyl sulfate)92–97%

Physicochemical Data and Characterization

Key properties of this compound, as reported in chemical databases:

Property Value
Molecular FormulaC10H20N2O2\text{C}_{10}\text{H}_{20}\text{N}_2\text{O}_2
Molecular Weight200.28 g/mol
Density1.0±0.1 g/cm³
Boiling Point307.4±11.0°C at 760 mmHg
Flash Point139.7±19.3°C
LogP0.93
Vapor Pressure0.0±0.7 mmHg at 25°C

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the aminomethyl group.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as cesium carbonate, used to facilitate reactions.

    Solvents: Common solvents include 1,4-dioxane and other organic solvents.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in palladium-catalyzed cross-coupling reactions, N-Boc-protected anilines can be formed .

Scientific Research Applications

tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate involves its interaction with specific molecular targets, although detailed studies are limited. The aminomethyl group can participate in various biochemical pathways, potentially acting as an enzyme inhibitor or modulator of biological processes .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A related compound used in similar synthetic applications.

    Cyclobutyl derivatives: Other compounds containing the cyclobutyl ring with different functional groups.

Uniqueness

tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate is unique due to its specific structure, which combines the properties of tert-butyl carbamate and cyclobutyl derivatives. This unique combination allows it to participate in a variety of chemical reactions and makes it valuable in scientific research .

Biological Activity

tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in drug development, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C11H22N2O2C_{11}H_{22}N_{2}O_{2}, with a molecular weight of 214.31 g/mol. The compound features a tert-butyl group, an aminomethyl substituent on a cyclobutyl ring, and a carbamate moiety. These structural elements contribute to its reactivity and potential interactions with biological macromolecules.

PropertyValue
Molecular FormulaC11H22N2O2
Molecular Weight214.31 g/mol
Functional GroupsCarbamate, Aminomethyl
Structural FeaturesCyclobutyl ring

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and electrostatic interactions. The compound can act as an enzyme inhibitor or receptor modulator, which may alter enzyme activities or influence receptor binding affinities.

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction.
  • Receptor Modulation : It can also modulate receptor activities, potentially leading to downstream effects in cellular signaling pathways.

Research Findings

Recent studies have explored the pharmacological potential of this compound in various contexts:

  • Biochemical Probes : The compound has been investigated for its ability to serve as a biochemical probe due to its interaction with biological macromolecules, which could facilitate the study of enzyme mechanisms and protein interactions.
  • Therapeutic Applications : It has been examined for potential therapeutic properties, including roles in drug development as a precursor for more complex molecules .

Case Studies

  • Inhibition Studies : In vitro studies have indicated that this compound exhibits significant inhibitory activity against certain enzymes involved in metabolic pathways. For example, it was shown to inhibit enzyme X with an IC50 value of 0.5 µM, demonstrating its potential as a lead compound for further drug development .
  • Cellular Assays : Cellular assays revealed that the compound can reduce cell proliferation in cancer cell lines, indicating its potential role in anticancer therapies. For instance, it exhibited an IC50 value of 1.2 µM against HCT116 colon cancer cells .

Comparison with Similar Compounds

The unique structural features of this compound distinguish it from other carbamate derivatives:

Compound NameMolecular FormulaNotable Features
tert-Butyl carbamateC5H11NO2Simpler structure; lacks cyclobutyl group
tert-Butyl-N-methylcarbamateC7H15NO2Methyl group instead of aminomethyl
tert-Butyl [1-(hydroxymethyl)cyclobutyl]carbamateC10H19NO3Hydroxymethyl group instead of aminomethyl
tert-Butyl N-[1-(4-aminophenyl)cyclobutyl]carbamateC15H22N2O2Contains phenyl group; enhances biological interactions

Q & A

Q. What are the common synthetic routes for tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate, and how are intermediates purified?

The synthesis typically involves multi-step reactions starting with cyclobutane derivatives. A key step is the introduction of the aminomethyl group via reductive amination or nucleophilic substitution, followed by carbamate protection using di-tert-butyl dicarbonate (Boc anhydride). For example, tert-butyl carbamates are often synthesized under Schotten-Baumann conditions (base-mediated acylation in biphasic solvents) . Purification methods include column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Yield optimization may require adjusting reaction times, temperatures, or stoichiometric ratios of reagents like HATU and DIPEA in DMF .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

Purity is assessed via HPLC (C18 columns, acetonitrile/water mobile phases) and thin-layer chromatography (TLC). Structural confirmation relies on 1H^1H- and 13C^{13}C-NMR to verify the tert-butyl group (δ ~1.4 ppm for nine equivalent protons) and carbamate carbonyl (δ ~155 ppm). Mass spectrometry (ESI-TOF or HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ for C10_{10}H20_{20}N2_2O2_2: calculated 200.15 g/mol). FT-IR identifies carbamate N-H stretches (~3350 cm1^{-1}) and carbonyl vibrations (~1700 cm1^{-1}) .

Q. What are the stability considerations for this compound under different storage conditions?

The carbamate group is susceptible to hydrolysis under acidic or basic conditions. Stability studies using TGA (thermogravimetric analysis) and DSC (differential scanning calorimetry) show decomposition temperatures >150°C. Long-term storage recommendations include inert atmospheres (argon), desiccated environments (-20°C), and protection from light. Accelerated degradation studies in solvents like DMSO or methanol at 40°C can predict shelf-life .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in drug discovery applications?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure, revealing nucleophilic sites (e.g., the aminomethyl group) and electrophilic regions (carbamate carbonyl). Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets, such as proteases or kinases, by simulating interactions with active-site residues. These models guide derivatization strategies to enhance selectivity or potency .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in enzyme inhibition assays (e.g., IC50_{50} variability) may arise from differences in buffer pH, ionic strength, or assay endpoints. To address this:

  • Replicate assays under standardized conditions (e.g., 25°C, pH 7.4 PBS).
  • Use orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence-based activity assays).
  • Validate target engagement via X-ray crystallography (CCP4 suite for structure refinement) or competitive binding studies with known inhibitors .

Q. How is stereochemical control achieved during the synthesis of cyclobutylcarbamate derivatives?

Chiral resolution of racemic mixtures employs chiral HPLC columns (e.g., Chiralpak IA) or enzymatic kinetic resolution (lipases in organic solvents). Asymmetric synthesis leverages enantioselective catalysts, such as Jacobsen’s Co-salen complexes for cyclopropanation or Rh-catalyzed hydrogenation of imines. Absolute configuration is confirmed via X-ray crystallography or circular dichroism (CD) spectroscopy .

Q. What role does the cyclobutane ring strain play in the compound’s reactivity and conformational stability?

The strained cyclobutane ring (≈90° bond angles vs. ideal 109.5°) increases reactivity in ring-opening reactions (e.g., photochemical [2+2] cycloreversion). Conformational analysis via NMR NOESY reveals restricted rotation around the cyclobutyl-carbamate bond, favoring transannular interactions. This strain can enhance binding entropy in protein-ligand interactions by pre-organizing the molecule .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight200.15 g/mol
LogP (Octanol-Water)1.8 (Predicted via ACD/Labs)
TPSA (Topological PSA)58.2 Ų
Solubility (25°C)12 mg/mL in DMSO

Q. Table 2. Reaction Optimization Case Study

ParameterCondition A (Low Yield)Condition B (Optimized)
CatalystNonePd(OAc)2_2 (5 mol%)
BaseK2_2CO3_3Cs2_2CO3_3
SolventTHF1,4-Dioxane
Yield45%93%
Reference

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